(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one

Description

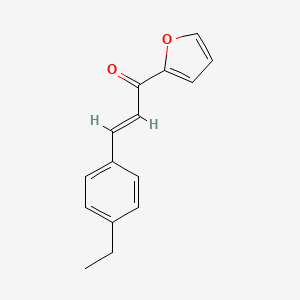

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure includes a 4-ethyl-substituted phenyl ring (Ring A) and a furan-2-yl group (Ring B) connected via a conjugated double bond (Fig. 1). Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The ethyl group at the para position of Ring A and the heteroaromatic furan in Ring B distinguish this compound from other chalcones, influencing its physicochemical and pharmacological behavior.

Properties

IUPAC Name |

(E)-3-(4-ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-12-5-7-13(8-6-12)9-10-14(16)15-4-3-11-17-15/h3-11H,2H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOXYGMDILVPLC-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid-supported bases can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl or furan rings, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that chalcones, including (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one, possess significant antimicrobial activity against various bacteria and fungi. Studies have shown that this compound can inhibit the growth of specific pathogens, making it a candidate for developing new antimicrobial agents.

Tyrosinase Inhibition

Chalcone derivatives are known for their ability to inhibit tyrosinase, an enzyme crucial in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit strong tyrosinase inhibitory effects.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can act as a free radical scavenger, which is beneficial in preventing oxidative stress-related diseases. This property opens avenues for its use in dietary supplements and functional foods.

Anticancer Potential

Molecular docking studies suggest that this compound may interact with various cellular pathways involved in apoptosis, indicating potential anticancer mechanisms. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented in preliminary studies.

Synthetic Applications

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-ethylbenzaldehyde and furan derivatives under basic conditions. This synthetic route is significant for producing more complex molecules or modifying the compound to enhance its biological activity.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Physicochemical Properties of Selected Chalcones

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethyl group in the target compound is a moderate electron-donating substituent, contrasting with electron-withdrawing groups like nitro () or halogens ().

- Heterocyclic vs. Aromatic Rings : Replacing the furan (Ring B) with thiophene () introduces sulfur, which may alter π-π stacking and hydrogen-bonding interactions in crystal structures . Furan’s oxygen atom facilitates stronger hydrogen bonding compared to thiophene’s sulfur .

Key Observations :

- The ethyl group may modulate binding affinity by balancing hydrophobicity and steric effects .

- Electronegativity and Potency: Non-piperazine chalcones with electron-withdrawing groups (e.g., halogens) exhibit higher potency (lower IC₅₀) than those with electron-donating groups (e.g., methoxy or ethyl) . The ethyl group’s lower electronegativity likely reduces target binding compared to fluorophenyl derivatives ().

- Antifungal Activity : Furan-containing chalcones () show strong activity against C. albicans, suggesting the furan ring enhances membrane penetration or target interaction .

Structural and Crystallographic Insights

- Planarity and Packing : The target compound’s furan ring and conjugated system likely promote planarity, similar to other chalcones (). However, substitution with bulkier groups (e.g., morpholine in ) disrupts crystallinity, reducing melting points compared to simpler derivatives .

- Hirshfeld Surface Analysis : Ethylphenyl-thiophene analogs () exhibit distinct intermolecular interactions (C–H···O vs. C–H···S), influencing solubility and stability .

Biological Activity

(2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one, a chalcone derivative, has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound features a unique structure consisting of a furan ring and an ethyl-substituted phenyl group, contributing to its reactivity and biological efficacy.

Chemical Structure

The molecular formula of this compound is C15H14O2. Its structural characteristics include:

- A furan ring that enhances its chemical reactivity.

- An ethyl group on the phenyl ring, which increases lipophilicity and potentially improves bioavailability compared to other chalcone derivatives.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Anticancer Activity

Chalcones are known for their anticancer properties, and this compound has shown promising results in various studies:

- Mechanism of Action : It may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression. Specifically, it has been reported to interact with tubulin, leading to G2/M phase arrest in cancer cells .

- In Vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency. For instance, similar chalcone derivatives have shown IC50 values as low as 3.44 µM in breast cancer cell lines .

Anti-inflammatory Effects

Chalcones, including this compound, exhibit anti-inflammatory properties:

- TNF-α Suppression : Studies indicate that it can suppress TNF-α production in macrophages, which is critical in inflammatory responses. The ability to reduce inflammation suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of chalcones is well-documented:

- Broad-spectrum Activity : Research indicates that this compound may possess inhibitory effects against various bacterial strains and fungi, although specific data on this compound is still emerging.

Molecular Interactions

Molecular docking studies have revealed that this compound can effectively bind to enzymes such as tyrosinase. This interaction is crucial for its inhibitory effects and may also play a role in its anticancer mechanisms by influencing cellular signaling pathways related to apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar chalcones provides insight into the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-3-(4-Hydroxyphenyl)-1-(furan-2-y)prop-2-en-1-one | Hydroxy group on phenyl ring | Stronger tyrosinase inhibition |

| (E)-3-(4-Methoxyphenyl)-1-(furan-2-y)prop-2-en-1-one | Methoxy group on phenyl ring | Antioxidant properties |

| (E)-3-(Phenyl)-1-(furan-2-y)prop-2-en-1-one | Unsubstituted phenyl ring | General chalcone activity |

The ethyl substitution in (2E)-3-(4-Ethylphenyl)-1-(furan-2-y)prop-2-en-1-one enhances its lipophilicity compared to compounds without such substituents, potentially improving its pharmacokinetic profile.

Q & A

Q. What are the common synthetic routes for (2E)-3-(4-Ethylphenyl)-1-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

The compound is typically synthesized via Claisen-Schmidt condensation between 2-acetylfuran and 4-ethylbenzaldehyde under alkaline conditions. Key variables include temperature (0–50°C), solvent (ethanol), and catalyst concentration (e.g., KOH at 3:1 molar ratio to substrates). Stirring duration (2–3 hours) and controlled temperature gradients are critical for minimizing side reactions. Yield optimization can be achieved by adjusting reactant stoichiometry, using phase-transfer catalysts, or employing microwave-assisted synthesis for reduced reaction times .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- FT-IR : Confirm enone formation (C=O stretch ~1650–1700 cm⁻¹) and furan/phenyl C-H stretches.

- NMR : ¹H NMR to identify E-configuration (trans coupling constants J = 15–17 Hz for α,β-unsaturated protons). ¹³C NMR verifies carbonyl (δ ~190 ppm) and aromatic carbons.

- XRD : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular packing. Prioritize monitoring these markers to validate synthetic success .

Q. What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

The compound may pose health hazards (e.g., skin/eye irritation) and requires:

- Personal protective equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Storage: Inert atmosphere, away from light at 2–8°C to prevent degradation.

- Disposal: Follow local regulations for halogenated organic waste. Always consult Safety Data Sheets (SDS) for specific hazard codes (e.g., H315, H319) .

Q. How is single-crystal X-ray diffraction utilized to confirm the stereochemical configuration of this chalcone derivative?

XRD analysis determines the E-configuration by measuring dihedral angles between the enone system and aromatic rings. For example, the C=C bond length (~1.32 Å) and torsion angles (e.g., 177–179°) between the furan and 4-ethylphenyl groups confirm planarity. Data deposition in repositories like CCDC ensures reproducibility (e.g., CCDC 1988019 for analogous compounds) .

Q. What experimental design principles should guide antimicrobial activity assays for this compound?

Use standardized protocols (e.g., broth microdilution) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs). Ensure solvent controls (DMSO ≤1% v/v) to avoid false positives. Triplicate experiments and statistical validation (e.g., ANOVA) are mandatory for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions (DFT) and experimental observations in the molecular geometry of this compound?

Discrepancies in bond lengths/angles often arise from basis set limitations or solvent effects. Validate DFT results (e.g., B3LYP/6-311++G(d,p)) against XRD data. Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) that DFT may overlook. Adjust computational models to include crystal packing forces for improved accuracy .

Q. What strategies are recommended for analyzing contradictory biological activity data across different antimicrobial studies involving this chalcone derivative?

Address contradictions by:

- Standardizing assay conditions (e.g., inoculum size, incubation time).

- Evaluating bacterial strain variability (e.g., efflux pump activity).

- Performing time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

- Cross-referencing with docking studies to correlate activity with molecular targets (e.g., enoyl-ACP reductase) .

Q. How do intermolecular interactions revealed by crystallography influence the compound’s physicochemical properties?

XRD analysis shows weak C–H···O hydrogen bonds and π-π stacking (3.8–4.2 Å) between aromatic rings. These interactions affect solubility, melting point, and stability. For instance, strong π-π stacking may reduce solubility in polar solvents, necessitating co-solvents (e.g., DMSO:water mixtures) for biological assays .

Q. What structure-activity relationship (SAR) insights can be derived from modifying the 4-ethylphenyl or furan substituents?

SAR studies indicate:

- Electron-donating groups (e.g., –OCH₃) on the phenyl ring enhance antimicrobial activity by increasing electron density.

- Furan substitution at position 2 improves π-π interactions with biological targets.

- Ethyl groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Systematic substitutions and QSAR modeling can refine activity .

Q. How can molecular docking studies predict the compound’s mechanism of action against bacterial targets?

Docking into enzyme active sites (e.g., S. aureus DNA gyrase) identifies key interactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.